molecular formula C13H17NO2 B8305042 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester

Cat. No. B8305042
M. Wt: 219.28 g/mol
InChI Key: LENPDWMVAPTFCY-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid ethyl ester (4.98 g, 24.9 mmol), 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (5.74 g, 17.7 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971), and triphenylphosphine (1.15 g, 4.4 mmol) in DME (60 mL), a solution of 2 M aq. K2CO3 (20 mL) is added. The mixture is degassed and flushed with N2 before Pd(PPh3)4 (460 mg, 0.4 mmol) is added. The mixture is stirred at 90° C. for 20 h before it is cooled to rt, diluted with EA (150 mL) and washed with sat. aq. NaHCO3 (2×50 mL). The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by FC (SiO2, heptane-EA) to give 5-methyl-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (3.98 g) as an orange oil; LC-MS: tR=0.72 min, [M+1]+=220.15.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].C1(P([C:27]2[CH:32]=[CH:31]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:33]([O-])([O-])=O.[K+].[K+].N#N>COCCOC.CC(=O)OCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH:33]=[C:32]([CH3:31])[CH3:27])=[N:7][CH:6]=1)[CH3:2] |f:2.3.4,^1:56,58,77,96|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
460 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 90° C. for 20 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by FC (SiO2, heptane-EA)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)C)C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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